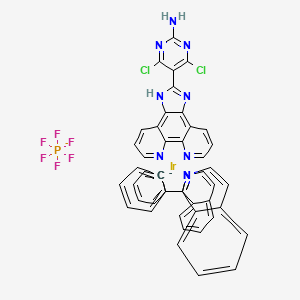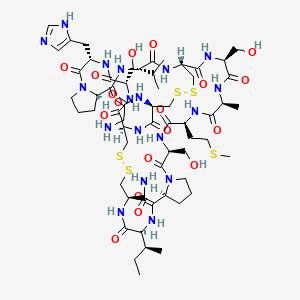
Antileishmanial agent-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antileishmanial agent-15 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and affects millions of people worldwide, particularly in tropical and subtropical regions. The development of this compound represents a significant advancement in the search for effective treatments with reduced toxicity and side effects compared to traditional therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the coupling of hydrazine with pyrazole derivatives. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Antileishmanial agent-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Antileishmanial agent-15 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of Leishmania parasites and their interactions with host cells.
Medicine: Investigated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic infections.
Industry: Utilized in the development of diagnostic tools and assays for detecting leishmaniasis
Mecanismo De Acción
The mechanism of action of antileishmanial agent-15 involves multiple pathways:
Comparación Con Compuestos Similares
Miltefosine: An oral antileishmanial agent with a similar mechanism of action but different chemical structure.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties, primarily used for treating visceral leishmaniasis.
Amphotericin B: A polyene antifungal with potent antileishmanial activity, often used as a second-line treatment
Uniqueness: Antileishmanial agent-15 stands out due to its synthetic origin, reduced toxicity, and enhanced efficacy compared to traditional treatments. Its ability to target multiple pathways within the parasite makes it a promising candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C28H39N5O4 |
|---|---|
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
7-butoxy-3-[(E)-C-methyl-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexoxy]carbonimidoyl]chromen-2-one |
InChI |
InChI=1S/C28H39N5O4/c1-3-4-16-35-25-12-11-23-18-26(28(34)37-27(23)19-25)22(2)30-36-17-10-6-5-7-15-33-21-24(29-31-33)20-32-13-8-9-14-32/h11-12,18-19,21H,3-10,13-17,20H2,1-2H3/b30-22+ |
Clave InChI |
QQCCOPUCOCWXLE-JBASAIQMSA-N |
SMILES isomérico |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/OCCCCCCN3C=C(N=N3)CN4CCCC4)/C |
SMILES canónico |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=NOCCCCCCN3C=C(N=N3)CN4CCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)





![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)




![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)

